3-(Pyrimidin-4-yl)propanoic acid
Description
Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, with a history stretching back to the 19th century. google.com Its fundamental importance was cemented with the discovery of pyrimidine bases—cytosine, thymine, and uracil—as essential components of nucleic acids, DNA, and RNA. bio-fount.combiosynth.com This natural prevalence has made the pyrimidine scaffold a "privileged" structure in drug discovery, inspiring the development of a vast array of therapeutic agents. bio-fount.com
The first pyrimidine derivative to be isolated was alloxan in 1818, produced by the oxidation of uric acid. google.com However, it was much later that the synthesis of barbituric acid in 1879 marked a significant step in synthetic pyrimidine chemistry. google.com Over the last few decades, numerous pyrimidine derivatives have been developed and have found wide clinical applications. bio-fount.comgoogle.com These compounds exhibit a broad spectrum of pharmacological activities, a testament to the versatility of the pyrimidine core. The physicochemical properties of the pyrimidine ring, such as its ability to form hydrogen bonds, allow it to interact effectively with a wide range of biological targets. sigmaaldrich.com
The therapeutic applications of pyrimidine derivatives are extensive and continue to expand. They are integral to many chemotherapeutic agents, including antineoplastics like 5-fluorouracil, which functions as an antimetabolite. bio-fount.com Furthermore, pyrimidine derivatives have been developed as antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer agents. google.com The pyrimidine structure is also found in essential vitamins such as thiamine (vitamin B1) and riboflavin. bio-fount.combiosynth.com
Table 1: Examples of Bioactive Pyrimidine Derivatives
| Compound Name | Therapeutic Application |
|---|---|
| 5-Fluorouracil | Anticancer |
| Zidovudine | Antiviral (HIV) |
| Sulfadiazine | Antibacterial |
| Barbiturates | Sedative-hypnotics |
| Minoxidil | Antihypertensive |
Overview of Propanoic Acid Moieties in Biologically Active Compounds
Propanoic acid, also known as propionic acid, is a naturally occurring short-chain fatty acid with the chemical formula CH₃CH₂COOH. While simple in structure, its derivatives are of great importance in pharmacology. The arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Famous examples like ibuprofen and naproxen feature a propanoic acid moiety, which is crucial for their therapeutic effect. The carboxylic acid group within this moiety is a key structural feature for the broad-spectrum pharmacological activity of these compounds.
The biological response of NSAIDs is linked to the suppression of prostaglandin (B15479496) biosynthesis by inhibiting the cyclooxygenase (COX) enzyme. The propanoic acid side chain plays a critical role in the binding of these drugs to the active site of COX enzymes. Beyond inflammation and pain management, derivatives of propanoic acid have been investigated for a range of other biological activities, including antibacterial, anticonvulsant, and anticancer properties.
In human physiology, propanoic acid is one of the main short-chain fatty acids (SCFAs) produced in the colon by the gut microbiota through the fermentation of dietary fiber. It serves as an energy source and is involved in various metabolic processes, including glucose homeostasis and lipid metabolism. As a signaling molecule, it can influence the immune system and gut barrier function. Its role as a food preservative, inhibiting the growth of mold and some bacteria, also highlights its antimicrobial properties.
Table 2: Prominent Drugs Containing a Propanoic Acid Moiety
| Drug Name | Chemical Class | Primary Use |
|---|---|---|
| Ibuprofen | Arylpropionic acid | NSAID (Analgesic, Anti-inflammatory) |
| Naproxen | Arylpropionic acid | NSAID (Analgesic, Anti-inflammatory) |
| Ketoprofen | Arylpropionic acid | NSAID (Analgesic, Anti-inflammatory) |
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJMRNPQZKKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652849 | |
| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819850-17-4 | |
| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Pyrimidin 4 Yl Propanoic Acid
Direct Synthetic Routes
Direct synthetic routes to 3-(pyrimidin-4-yl)propanoic acid involve the construction of the pyrimidine (B1678525) ring from acyclic precursors that already contain the propanoic acid side chain or a precursor to it. One notable approach involves the cyclocondensation of a β-dicarbonyl compound equivalent, bearing the propanoic acid moiety, with an amidine or a related nitrogen-containing species.
A pertinent example of such a strategy is the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid derivatives. researchgate.net This method utilizes methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoates, which are derived from levulinic acid, as the key precursors. These precursors undergo cyclocondensation with various amidines to form the pyrimidine ring, directly yielding a 3-(pyrimidinyl)propanoate structure. The final step would then be the hydrolysis of the ester to afford the target carboxylic acid.
The general scheme for this type of reaction is presented below:
Table 1: Direct Synthesis via Cyclocondensation
| Precursor 1 | Precursor 2 | Key Reaction | Product |
| Methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoate | Amidine (e.g., formamidine, acetamidine) | Cyclocondensation | Methyl 3-(pyrimidin-4-yl)propanoate derivative |
This approach is advantageous as it builds the desired carbon skeleton early in the synthetic sequence. The choice of amidine allows for the introduction of various substituents on the pyrimidine ring if desired.
Precursor-Based Synthesis and Functionalization
An alternative and widely employed strategy involves the modification of a pre-formed pyrimidine ring. This typically involves the alkylation of a suitable pyrimidine precursor with a three-carbon synthon that bears a carboxylic acid or an ester functionality.
A well-documented method is the N-alkylation of a pyrimidine derivative with a 3-halopropanoate ester, followed by hydrolysis of the ester to the carboxylic acid. For instance, a substituted pyrimidine can be alkylated with ethyl 3-bromopropionate. mdpi.org The reaction is often carried out under phase-transfer catalysis conditions to facilitate the reaction between the heterocyclic amine and the alkylating agent. mdpi.org Subsequent saponification of the resulting ethyl ester yields the desired this compound derivative. mdpi.org
The key steps in this synthetic approach are outlined in the following table:
Table 2: Precursor-Based Synthesis via Alkylation
| Pyrimidine Precursor | Alkylating Agent | Reaction Type | Intermediate Product | Final Step |
| Substituted Pyrimidine | Ethyl 3-bromopropionate | N-Alkylation | Ethyl 3-(pyrimidin-4-yl)propanoate derivative | Saponification (hydrolysis) |
This method offers flexibility as a wide variety of substituted pyrimidines can be used as starting materials, allowing for the synthesis of a diverse library of this compound analogs.
Regioselective Synthesis Considerations
When employing precursor-based synthetic routes, particularly with pyrimidine rings that have multiple reactive nitrogen atoms, regioselectivity becomes a critical consideration. The pyrimidine nucleus has two nitrogen atoms (N1 and N3), and in unsymmetrically substituted pyrimidines, these positions are not equivalent. The site of alkylation can be influenced by several factors, including the electronic and steric properties of the substituents on the pyrimidine ring, the nature of the alkylating agent, and the reaction conditions.
For instance, in the alkylation of pyrimidine nucleosides, the regioselectivity of the reaction can be controlled by the choice of solvent and the presence of chelating agents. nih.gov While not directly on this compound, these studies highlight that factors such as the dielectric constant of the solvent can influence which nitrogen atom is preferentially alkylated. nih.gov
In the context of synthesizing this compound, if one were to start with a pyrimidine that could potentially alkylate at more than one position, strategies to direct the alkylation to the desired nitrogen would be necessary. This could involve:
Protecting Groups: Blocking the more reactive nitrogen atom with a removable protecting group to force alkylation at the desired site.
Directed Metalation: Using a directing group to deprotonate a specific nitrogen atom, followed by quenching with the electrophile.
Control of Reaction Conditions: As suggested by studies on nucleosides, careful selection of solvents and counterions can influence the regiochemical outcome of the alkylation. nih.gov
Understanding and controlling these factors are paramount to achieving an efficient and regioselective synthesis of this compound and its derivatives.
Synthesis and Exploration of 3 Pyrimidin 4 Yl Propanoic Acid Derivatives
Thienopyrimidine-Containing Propanoic Acid Derivatives
The fusion of a thiophene ring to the pyrimidine (B1678525) core results in the thienopyrimidine scaffold, a bioisostere of biogenic purines that serves as a foundational structure for various biologically active molecules. scielo.br The addition of a propanoic acid side chain to this scaffold has been explored through several synthetic routes to generate novel derivatives.
Synthesis of Substituted (Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic Acids
The synthesis of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids typically begins with the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine. This starting material can be converted into a 4-chlorothieno[2,3-d]pyrimidine intermediate through chlorination, commonly achieved using phosphoryl chloride. nih.gov The resulting 4-chloro derivative is then susceptible to nucleophilic substitution.
To introduce the thiocarboxylic acid side chain, the 4-chloro intermediate is reacted with a mercaptoalkanoic acid, such as 3-mercaptopropanoic acid, in the presence of a base. The sulfur atom of the mercaptoalkanoic acid acts as the nucleophile, displacing the chlorine atom at the C-4 position of the thienopyrimidine ring to form a thioether linkage. This reaction yields the target (thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid. Subsequent hydrolysis of the ester, if used, provides the final carboxylic acid derivative.
Synthesis of 4-Oxothienopyrimidinyl Propanoic Acid Derivatives
A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives has been synthesized and evaluated for potential biological activities. nih.gov The synthesis of these compounds often starts from 2-acylaminothiophene-3-carboxamide derivatives, which undergo cyclization in the presence of a base to form the 4-oxo-thieno[2,3-d]pyrimidine core. nih.gov Another approach involves the reaction of 2H-thieno[2,3-d] mdpi.comoxazine-2,4(1H)-diones with an aromatic aldehyde and an amine, such as benzylamine, in a one-pot reaction to produce 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. mdpi.com
To incorporate a propanoic acid moiety, a common strategy involves using starting materials that already contain the desired side chain or a precursor that can be chemically modified. For instance, a 2-aminothiophene derivative bearing a propanoic acid ester at a different position can be cyclized to form the thienopyrimidinone ring system.
Synthesis of Thieno[3,2-e]derpharmachemica.comderpharmachemica.commdpi.comtriazolo[1,5-c]pyrimidinyl Propanoic and Butanoic Acids
The synthesis of 3-[8-(ethoxycarbonyl)-9-methylthieno[3,2-e] mdpi.comtriazolo[1,5-c]pyrimidin-2-yl]propanoic acid involves the interaction of 4-hydrazinylthieno[2,3-d]pyrimidines with dicarboxylic acid anhydrides. Specifically, the reaction of ethyl 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with succinic anhydride proceeds with a Dimroth rearrangement, even under mild conditions. The most effective condition for this transformation is boiling the reactants in glacial acetic acid.
This reaction leads to the formation of the tricyclic thieno[3,2-e] mdpi.comtriazolo[1,5-c]pyrimidine ring system with a propanoic acid side chain. A similar method using glutaric anhydride yields the corresponding butanoic acid derivative. Further derivatization can be achieved; for instance, the resulting propanoic acid can be converted into a series of amides using 1,1'-carbonyldiimidazole as a coupling reagent followed by the addition of a corresponding amine.
Synthesis of 3-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic Acid Analogues
The synthesis of 6-substituted thieno[2,3-d]pyrimidine analogues can be achieved through a multi-step process. nih.govnih.gov A general route starts from a bromo-aryl carboxylate. nih.govnih.gov The synthesis involves esterification of the appropriate carboxylic acid, followed by a palladium-catalyzed cross-coupling reaction with an alcohol. nih.gov The resulting triple bond is then catalytically reduced to give an alcohol, which is subsequently oxidized to an aldehyde. nih.gov
A Gewald reaction of the aldehyde under microwave conditions yields the thiophene ring. nih.gov This is followed by cyclization with chloroformamidine hydrochloride to form the thieno[2,3-d]pyrimidine ester. nih.gov To introduce the desired side chain, the 4-position of the thieno[2,3-d]pyrimidine core, often activated as a 4-chloro derivative, can undergo nucleophilic substitution with a suitable amine, such as ethyl 3-aminopropanoate. Subsequent hydrolysis of the ester group would yield the final 3-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid.
Pyrrolopyrimidine-Containing Propanoic Acid Derivatives
Pyrrolopyrimidines, also known as 7-deazapurines, are another class of purine analogues where the imidazole nitrogen at position 7 is replaced by a carbon atom. This modification has been a key strategy in the development of various therapeutic agents.
Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic Acid
The synthesis of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid begins with the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. mdpi.com This starting material is alkylated with ethyl 3-bromopropionate under liquid-liquid phase-transfer catalysis conditions, using tetrabutylammonium hydrogensulfate as the catalyst, to yield the ethyl ester derivative.
The subsequent saponification of the ester group affords the corresponding carboxylic acid. The final step involves the amination of the 4-position. The acid is dissolved in concentrated aqueous ammonia and heated in an autoclave, which results in the substitution of the 4-chloro substituent with an amino group, yielding the final product, 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. mdpi.com
N(9)-Functionalized 7-Deazapurine Analogue Synthesis
The synthesis of N(9)-functionalized 7-deazapurine analogues, also known as pyrrolo[2,3-d]pyrimidines, represents a significant area of research due to their structural similarity to purine nucleosides. researchgate.net These analogues are of considerable interest as they can be coupled to polymers or surfaces to impart the functionality of a modified nucleobase. nih.gov
A common synthetic route involves the regioselective N-alkylation of a 7H-pyrrolo[2,3-d]pyrimidine core. For instance, the reaction of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer conditions yields the corresponding ethyl propanoate derivative. nih.govnih.gov Saponification of the ester group then affords the desired 3-(pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid derivative. nih.govnih.gov Subsequent modifications, such as substitution of the 4-chloro group with an amino function and reductive removal of the 2-methylthio group, can lead to further functionalized analogues like 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. nih.govnih.gov
Similarly, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine can be alkylated with ethyl 3-bromopropionate using a phase-transfer catalyst to produce the ethyl ester, which is then saponified to the corresponding carboxylic acid. mdpi.com The 7-deazapurine scaffold is a key component in the structure of many nucleotides, and its derivatives have shown promising antitumor and antiviral properties. researchgate.net
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | 1. Ethyl 3-bromopropionate, Phase-transfer catalyst 2. NaOH (Saponification) | 3-(4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid | nih.govnih.gov |
| 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | 1. Ethyl 3-bromopropionate, Phase-transfer catalyst 2. Saponification | 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid | mdpi.com |
Isoxazolo[5,4-d]pyrimidine-Containing Propanoic Acid Derivatives
Isoxazolo[5,4-d]pyrimidines are another class of purine analogues that have garnered interest. Their synthesis can be approached by constructing the pyrimidine ring onto a pre-existing isoxazole core. For instance, derivatives of isoxazolo[4,5-d]pyrimidine have been prepared with structures analogous to purine.
While direct synthesis from 3-(pyrimidin-4-yl)propanoic acid is not extensively documented, the construction of the isoxazolo[5,4-d]pyrimidine system often involves the cyclization of functionalized isoxazole precursors. These derivatives, structurally similar to nucleic purine bases, can be further functionalized, for example, by introducing aliphatic amino chains at various positions of the condensed heterocyclic system. Molecular docking studies have suggested that these compounds can interact with biological targets such as vascular endothelial growth factor receptor-2 (VEGFR-2).
| Core Heterocycle | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| Isoxazolo[4,5-d]pyrimidine | Cyclization of functionalized isoxazoles | Structural analogues of purine | |
| Isoxazolo[5,4-d]pyrimidine | Building the pyrimidine ring onto an isoxazole precursor | Amenable to functionalization with aliphatic amino chains |
Tetrahydropyrimidine-Containing Propanoic Acid Derivatives
The synthesis of tetrahydropyrimidine derivatives is often achieved through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction provides a straightforward method for accessing a wide range of substituted tetrahydropyrimidines.
Various catalysts, including Lewis acids and Brønsted acids, have been employed to improve the efficiency of the Biginelli reaction. The resulting tetrahydropyrimidine core can be incorporated into molecules containing a propanoic acid moiety. These compounds have been investigated for their diverse biological activities. The structures of the synthesized tetrahydropyrimidines are typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR.
| Reaction | Key Components | Catalysts | Significance | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | HCl, DABCO, Lewis acids (e.g., Cu(OTf)2, Yb(OTf)3) | Efficient one-pot synthesis of diverse tetrahydropyrimidines |
Thiazole-Containing Propanoic Acid Derivatives
Thiazole-containing propanoic acid derivatives are frequently synthesized using the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative. For example, 3-[1-(4-acetilphenyl)thioureido]propanoic acid can be reacted with 4-substituted phenacyl bromides to yield thiazol-2-yl propanoic acid derivatives.
The structures of these compounds are confirmed by spectral data, with characteristic signals in the 1H and 13C NMR spectra indicating the formation of the thiazole ring. These thiazole derivatives have been explored for various biological applications.
| Starting Thioamide | α-Haloketone | Product Type | Reference |
|---|---|---|---|
| 3-[1-(4-acetilphenyl)thioureido]propanoic acid | 4-Substituted phenacyl bromides | 3-[(4-acetylphenyl)(4-arylthiazol-2-yl)amino]propanoic acid | |
| N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid or various haloketones | 3-[phenyl(thiazol-2-yl)amino]propanoic acid derivatives |
Pyrazolyl-based Propanoic Acid Derivatives
Pyrazole-containing propanoic acid derivatives have been synthesized through various routes. One approach involves the preparation of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, followed by the reduction of the acrylic acid double bond to yield the corresponding propanoic acid. This reduction can be achieved using methods such as catalytic hydrogenation with Pd-charcoal or diimide reduction.
Another synthetic strategy involves the reaction of a thiol-containing pyrazole with a 2-chloropropanamide derivative to introduce the propanoic acid amide side chain. These pyrazolyl-based propanoic acid derivatives have been investigated as inhibitors of various enzymes.
| Synthetic Method | Key Intermediates | Final Product | Reference |
|---|---|---|---|
| Reduction of acrylic acid | Pyrazole-1H-4-yl-acrylic acids | 3-(Pyrazol-4-yl)propanoic acids | |
| Nucleophilic substitution | 3-Methyl-1-phenyl-1H-pyrazole-5-thiol and 2-chloropropanamides | 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)propanamides |
Isoindolone-Containing Propanoic Acid Derivatives
The synthesis of isoindolinone derivatives can be achieved through several methods, including the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol in a one-pot synthesis. Another approach involves the hydrogenation of a nitro-substituted phenylpropionate to the corresponding aniline, which can then be further elaborated to form the isoindolinone ring.
While a direct synthetic link from this compound to isoindolone-containing derivatives is not prominently described, a plausible route could involve the coupling of a functionalized isoindolinone with the pyrimidine-propanoic acid moiety. For instance, an amino-functionalized isoindolinone could be coupled to the carboxylic acid of this compound via standard amide bond formation techniques.
| Starting Material | Key Reagents | Product Core | Reference |
|---|---|---|---|
| 2-Benzoylbenzoic acid | Chlorosulfonyl isocyanate, Alcohols | Isoindolinone | |
| 2-(4-Nitrophenyl)propionate | Pd/C, H2 (reduction) followed by cyclization steps | N-(2-phenylpropionate)isoindolin-1-one |
Chiral Amino Acid Derivatives (e.g., (R)-2-Amino-3-(pyrimidin-4-yl)propanoic acid)
The synthesis of chiral α-amino acids with heterocyclic side chains is of significant interest in medicinal chemistry. These compounds, such as (R)-2-amino-3-(pyrimidin-4-yl)propanoic acid, are analogues of natural amino acids and can act as agonists or antagonists of various receptors.
The synthesis of such compounds often involves the use of chiral starting materials or asymmetric synthesis methodologies. For example, derivatives of (R)-2-amino-3-triazolylpropanoic acid have been synthesized and evaluated as NMDA receptor glycine (B1666218) site agonists. These syntheses can involve multi-step sequences to introduce the chiral center and the heterocyclic moiety. The resulting amino acid derivatives are typically characterized by NMR and mass spectrometry to confirm their structure and stereochemistry.
| Compound Name | Heterocyclic Moiety | Significance | Reference |
|---|---|---|---|
| (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid | Pyridyl-triazole | NMDA receptor glycine site agonist | |
| (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | Pyridine | Alanine derivative |
Biological Activities and Pharmacological Potential
Enzyme Inhibition Studies: A Blank Slate
There is currently no available research detailing the inhibitory activity of 3-(Pyrimidin-4-yl)propanoic acid against several key enzymes of therapeutic interest.
Protein Kinase Inhibition (e.g., CK2, AMPK)
Protein kinases such as Casein Kinase 2 (CK2) and AMP-activated protein kinase (AMPK) are crucial regulators of cellular processes and are significant targets in cancer research. While various pyrimidine (B1678525) derivatives have been explored as kinase inhibitors, no studies have been published that specifically assess the inhibitory potential of this compound against CK2, AMPK, or other protein kinases.
Other Enzyme Target Modulations
Beyond kinases and urease, the broader enzymatic-modulating capabilities of this compound remain unexplored. There are no available screening data or targeted studies to indicate its effect on other classes of enzymes.
Antiproliferative and Anticancer Efficacy: An Unwritten Chapter
The potential of this compound as an anticancer agent has not been documented in peer-reviewed research.
In Vitro Cytotoxicity Assessments
Detailed investigations to determine the cytotoxic effects of this compound against various human cancer cell lines are absent from the literature. Consequently, crucial data points such as IC₅₀ (half-maximal inhibitory concentration) values, which are fundamental for assessing anticancer potential, are not available. While propionic acid itself has been reported to induce cell death in cervical cancer cells, these findings cannot be directly extrapolated to its pyrimidinyl derivative.
Cell Line Specificity and Drug Resistance Modulation
Without primary cytotoxicity data, there is no information regarding the selectivity of this compound for cancerous cells over healthy cells. Furthermore, its potential role in modulating or overcoming multidrug resistance in cancer cells—a significant challenge in oncology—has not been investigated.
Antimicrobial Activity
The pyrimidine core is a key feature in many compounds exhibiting antimicrobial properties. wjarr.com Derivatives of pyrimidine have been extensively studied for their efficacy against a variety of microbial pathogens, including bacteria and fungi. ias.ac.innih.gov
A broad range of pyrimidine derivatives has been synthesized and evaluated for antibacterial activity. ias.ac.innih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. ias.ac.in For instance, a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives were synthesized and tested against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. ias.ac.in The results indicated that many of these compounds exhibited promising antibacterial activity when compared to the standard drug, ciprofloxacin. ias.ac.in
In another study, 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines were synthesized and their antibacterial effects were investigated. nih.gov It was observed that the presence of aromatic residues in the hydrogenated pyrimidine ring was a significant factor influencing antibacterial activity. nih.gov The introduction of electronegative radicals tended to increase microbiological activity. nih.gov
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound Class | Test Organisms | Activity Compared to Standard | Reference |
|---|---|---|---|
| 5-(5-amino-1,3,4-thiadiazole-2-yl) and 5-(5-mercapto-4H-1,2,4-triazol-3-yl) pyrimidin-2(1H)-one derivatives | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Promising activity compared to ciprofloxacin | ias.ac.in |
| 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines | 9 selected bacterial strains | Activity influenced by aromatic residues and electronegative radicals | nih.gov |
This table is for illustrative purposes and summarizes findings from studies on pyrimidine derivatives, not specifically this compound.
The pyrimidine scaffold is also a component of various antifungal and antimalarial agents. wjarr.comresearchgate.net Several pyrimidine derivatives have demonstrated significant in vitro antifungal activity. For example, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against plant pathogenic fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.govfrontiersin.org Certain compounds within this series, like 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent antifungal activity, even surpassing that of the commercial fungicide Pyrimethanil against Phomopsis sp. nih.govfrontiersin.org
In the context of antimalarial research, heterocyclic frameworks containing pyrimidine have been a subject of interest. researchgate.net While direct studies on this compound are not prominent in this area, the broader class of pyrimidine derivatives is recognized for its potential in developing new antimalarial drugs. wjarr.com
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound | Fungal Strain | EC50 (µg/ml) | Reference |
|---|---|---|---|
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 10.5 | nih.govfrontiersin.org |
| Pyrimethanil (Standard) | Phomopsis sp. | 32.1 | nih.gov |
This table presents data from a study on specific pyrimidine derivatives to illustrate the antifungal potential within this class of compounds.
Anti-inflammatory Properties
Pyrimidine derivatives have been investigated for their anti-inflammatory effects. nih.gov Chalcone-based pyrimidine derivatives, for instance, have shown potent anti-inflammatory activities in both in vitro and in vivo models. nih.gov One study on (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one and its resulting pyrimidine-2-thiol (B7767146) derivatives demonstrated significant anti-inflammatory and antioxidant properties. nih.gov
Furthermore, a study on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, a compound with a similar propionic acid side chain, found that it suppressed the production of pro-inflammatory mediators such as nitric oxide and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated microglial cells. nih.govresearchgate.net This suggests that the propanoic acid moiety, in conjunction with an aromatic ring system, can contribute to anti-inflammatory responses. nih.govresearchgate.net
Potential as Antiviral Agents (e.g., Anti-HIV)
The pyrimidine nucleus is a crucial component in the development of antiviral drugs, including those targeting the human immunodeficiency virus (HIV). nih.govnih.gov A multitude of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit various viruses. nih.gov
Specifically in HIV research, pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have been identified as potent inhibitors of HIV reverse transcriptase (RT) in the nanomolar range and show activity against HIV infection in the low micromolar range without significant cytotoxicity. nih.gov Dihydrofuro[3,4-d]pyrimidine derivatives have also emerged as exceptionally potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), effective against a wide array of drug-resistant viral strains. acs.org Additionally, 2,4,5-trisubstituted pyrimidines have been designed and synthesized, yielding compounds with highly potent anti-HIV-1 activities and improved resistance profiles. acs.org
Table 3: Anti-HIV Activity of Selected Pyrimidine Derivatives
| Compound Class | Target | Potency | Reference |
|---|---|---|---|
| Pyrimidine-2,4-diones with isoxazolidine | HIV Reverse Transcriptase | Nanomolar range | nih.gov |
| Dihydrofuro[3,4-d]pyrimidine derivatives | HIV-1 NNRTI | EC50 = 0.9–8.4 nM against resistant strains | acs.org |
| 2,4,5-Trisubstituted pyrimidines | HIV-1 NNRTI | Highly potent with improved resistance profiles | acs.org |
This table highlights the significant anti-HIV potential of various classes of pyrimidine derivatives.
Receptor Modulation (e.g., Kainate Receptor Ligands)
Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system and are involved in various neurophysiological processes. nih.govwikipedia.org The modulation of these receptors is a target for the development of new neurotherapeutic agents. nih.gov While there is no direct evidence of this compound acting as a kainate receptor ligand, the structural characteristics of some known ligands suggest that heterocyclic compounds can interact with these receptors.
The activation of kainate receptors is known to be modulated by various ions and small molecules. nih.gov The development of selective antagonists for kainate receptor subtypes is an active area of research, with various molecular scaffolds being explored. nih.gov The role of specific pyrimidine derivatives in this context remains an area for future investigation.
Other Documented Biological Effects
The versatility of the pyrimidine scaffold has led to the discovery of a wide array of other biological activities. wjarr.comasianjpr.com Pyrrolo[3,4-c]pyridine derivatives, for example, have been shown to have potential applications in treating diseases of the nervous and immune systems, as well as demonstrating antidiabetic and antimycobacterial activities. nih.gov The presence of a carboxylic acid group at an appropriate distance from the heterocyclic core has been noted as important for the inhibitory activity of some of these compounds. nih.gov
Mechanisms of Action at the Molecular and Cellular Level
Target Identification and Validation
Direct molecular targets for 3-(pyrimidin-4-yl)propanoic acid have not been definitively identified in dedicated studies. However, the pyrimidine (B1678525) and propanoic acid moieties are key components of more complex molecules that have been found to interact with specific cellular proteins. A prominent and well-validated target for various propanoic acid derivatives containing a pyrimidine or a related heterocyclic ring system is the AMP-activated protein kinase (AMPK). nih.govresearchgate.net
AMPK is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis. It is activated in response to metabolic stress, such as an increased AMP:ATP ratio, and plays a crucial role in metabolic processes in tissues like the liver, skeletal muscle, and brain. Its role in regulating metabolism has made it an attractive therapeutic target for metabolic disorders, including type 2 diabetes and obesity. nih.gov The validation of AMPK as a target for therapeutic intervention is well-established.
Furthermore, derivatives of propanoic acid have been investigated for their activity against other targets, including enzymes and receptors involved in cancer and inflammation. For instance, some propanoic acid derivatives have shown inhibitory activity against enzymes like Glycogen Synthase Kinase-3 (GSK-3) and have been explored for their potential in treating neurodegenerative diseases and cancer. nih.gov Other related structures have been found to interact with receptors such as the NMDA receptor glycine (B1666218) site and AMPA receptors in the central nervous system. nih.govfrontiersin.org
Ligand-Target Binding Interactions
The precise binding interactions of this compound with a specific molecular target are not detailed in the available literature. However, insights can be drawn from studies on its derivatives and their interaction with targets like AMPK.
AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. Small molecule activators of AMPK can bind to various sites on this complex. Some activators bind to the allosteric drug and metabolite (ADaM) site on the kinase domain of the α subunit, while others may interact with the carbohydrate-binding module on the β subunit or the AMP-binding sites on the γ subunit. The binding of an activator can induce conformational changes that promote phosphorylation of the activation loop by upstream kinases (like LKB1) and allosterically increase kinase activity.
Table 1: Potential Molecular Targets and Binding Interactions of Related Propanoic Acid Derivatives
| Target | Interacting Compound Class | Potential Binding Interactions |
|---|---|---|
| AMP-activated protein kinase (AMPK) | Pyrimidine-propanoic acid derivatives | Hydrogen bonding via carboxylate group; hydrophobic and pi-stacking interactions with the heterocyclic ring. |
| Glycogen Synthase Kinase-3 (GSK-3) | Pyrazolopyrimidine derivatives | Interactions within the ATP-binding pocket. nih.gov |
| NMDA Receptor (Glycine site) | (R)-2-amino-3-triazolpropanoic acid derivatives | Bioisosteric interactions with the triazole ring mimicking amide bonds. frontiersin.org |
| AMPA Receptor | α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | Agonistic binding leading to ion channel opening. wikipedia.org |
Cellular Pathway Perturbations (e.g., AMPK activation)
Given the established role of structurally related compounds, a primary potential cellular effect of this compound would be the activation of the AMPK signaling pathway. Activation of AMPK initiates a cascade of events aimed at restoring cellular energy balance.
Upon activation, AMPK phosphorylates a multitude of downstream substrates, leading to:
Inhibition of ATP-Consuming Anabolic Pathways: AMPK activation suppresses energy-intensive processes such as the synthesis of fatty acids, cholesterol, and proteins. This is achieved through the phosphorylation and inactivation of key enzymes like acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.
Stimulation of ATP-Producing Catabolic Pathways: AMPK promotes processes that generate ATP, including fatty acid oxidation and glucose uptake. In skeletal muscle, AMPK activation can stimulate the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake.
Modulation of Gene Expression: Chronic AMPK activation can lead to changes in the expression of genes involved in energy metabolism, often through the regulation of transcription factors such as PGC-1α.
The activation of AMPK is a central mechanism for the therapeutic effects of several drugs, including metformin, which is widely used to treat type 2 diabetes. orientjchem.org By activating AMPK, compounds can lead to improved glucose homeostasis and lipid profiles.
Table 2: Downstream Effects of Potential AMPK Activation
| Cellular Process | Key Downstream Target(s) | Consequence of Activation |
|---|---|---|
| Fatty Acid Synthesis | Acetyl-CoA Carboxylase (ACC) | Inhibition |
| Cholesterol Synthesis | HMG-CoA Reductase | Inhibition |
| Protein Synthesis | mTORC1 Pathway | Inhibition |
| Glucose Uptake (Muscle) | GLUT4 Translocation | Stimulation |
| Fatty Acid Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | Stimulation |
Pharmacodynamic Considerations
The pharmacodynamics of a compound describe its effects on the body and the mechanisms through which these effects are produced. For this compound, a comprehensive pharmacodynamic profile is not available. However, based on its structure and the known activities of related molecules, some general considerations can be outlined.
If this compound were to act as an AMPK activator, its pharmacodynamic effects would be expected to align with the known physiological roles of AMPK. These could include dose-dependent reductions in blood glucose levels, improvements in insulin (B600854) sensitivity, and modulation of lipid metabolism. The onset, duration, and intensity of these effects would depend on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity and efficacy at the AMPK target.
The pharmacodynamic effects would also be influenced by the tissue-specific expression of AMPK isoforms and the compound's ability to distribute to key metabolic tissues such as the liver, skeletal muscle, and adipose tissue. For instance, a compound that preferentially activates AMPK in the liver would have a more pronounced effect on hepatic glucose production and lipid synthesis.
It is also important to consider potential off-target effects. As with any small molecule, there is a possibility of interacting with other kinases or cellular proteins, which could lead to additional or unwanted pharmacodynamic effects. A thorough characterization would require in vivo studies to assess the integrated physiological response to the compound.
Structure Activity Relationship Sar Studies
Impact of Pyrimidine (B1678525) Ring Modifications on Bioactivity
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids. nih.gov Modifications to this ring system can profoundly impact the bioactivity of derivatives like 3-(pyrimidin-4-yl)propanoic acid. The electronic properties and substitution patterns of the pyrimidine ring are crucial determinants of interaction with biological targets. nih.gov
Strategic structural modifications of the pyrimidine scaffold allow for varied substitutions at its 2, 4, 5, or 6 positions, leading to highly functionalized derivatives with enhanced selectivity and affinity for biological targets. For instance, in a series of pyrimidine derivatives developed as bone anabolic agents, the presence of a 2,4,5-trimethoxyphenyl group and a 4-bromophenyl group at the 4th and 6th positions of the pyrimidine ring was found to be crucial for activity. nih.gov The introduction of a bromine atom provided a handle for further structural modifications via coupling reactions, although not all modifications led to improved activity. nih.gov
In the context of kinase inhibition, another area where pyrimidine derivatives are prominent, the substitution pattern is equally critical. For example, 2,4,5-trisubstituted pyrimidine derivatives have shown potent and selective inhibition of Aurora A kinase, a target in cancer therapy. nih.gov The electronic properties of the substituents on the pyrimidine ring are vital for the molecule's ability to interact with the target's active site. nih.gov
The following table summarizes the impact of various modifications on the pyrimidine ring on the biological activity of related compounds.
| Compound Series | Modification on Pyrimidine Ring | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Pyrimidine derivatives as bone anabolic agents | Substitution with 2,4,5-trimethoxyphenyl and 4-bromophenyl groups | Active at picomolar concentrations in promoting osteogenesis. nih.gov | nih.gov |
| 2,4,5-trisubstituted pyrimidines | Presence of a bromine atom at the 5-position | Expressed the highest activity against HeLa cell lines (IC50 = 0.9 µM). nih.gov | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Introduction of a cyclopropylamino group | Showed remarkable efficacy against human coronavirus 229E. | |
| Morpholinopyrimidine derivatives | Substitution with a 4-methoxyphenyl (B3050149) group | Inhibited nitric oxide production in LPS-stimulated macrophage cells. rsc.org | rsc.org |
Role of the Propanoic Acid Moiety in Biological Recognition
The propanoic acid moiety of this compound is a critical feature for its biological recognition, particularly in its capacity as a gamma-aminobutyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its uptake is mediated by specific transporters. nih.gov Compounds that inhibit GABA uptake can enhance GABAergic transmission, a mechanism useful in treating conditions like epilepsy. nih.gov
The propanoic acid side chain mimics the structure of GABA, allowing it to interact with GABA transporters. The length of the alkyl chain and the presence of the terminal carboxylic acid group are crucial for this interaction. Studies on various GABA uptake inhibitors have shown that even minor alterations to this side chain can lead to a significant loss of activity. nih.gov For instance, both the lower and higher homologues of potent GABA uptake inhibitors like nipecotic acid and guvacine (B1672442) are considerably weaker than the parent compounds. nih.gov
In some cases, the carboxylic acid group can be replaced by a bioisosteric equivalent, such as a 3-isoxazolol unit, to achieve more specific inhibition of glial GABA uptake. nih.gov This highlights the nuanced role of the acidic function in mediating interactions with different subtypes of GABA transporters. Furthermore, propionate (B1217596) itself has been shown to inhibit GABA transaminase, the enzyme responsible for GABA breakdown, leading to an accumulation of GABA. rsc.org
The table below illustrates the importance of the acid moiety in the biological activity of GABA analogs.
| Compound/Analog Series | Modification of the Acid Moiety | Effect on Biological Activity | Reference |
|---|---|---|---|
| Homonipecotic acid (higher homologue of nipecotic acid) | Increased chain length | Weak but selective inhibitor of glial GABA uptake. | |
| Beta-proline (lower homologue of nipecotic acid) | Decreased chain length | Much weaker inhibitor than the parent compound. | |
| THPO and THAO | Replacement of carboxyl group with 3-isoxazolol | Moderately potent and specific inhibitors of glial GABA uptake. | |
| Propionate | Propanoic acid itself | Inhibits GABA transaminase, leading to GABA accumulation. rsc.org | rsc.org |
Influence of Substituents on Heterocyclic Scaffolds
The biological activity of heterocyclic compounds like this compound can be finely tuned by the introduction of various substituents onto the heterocyclic scaffold. These substituents can influence the molecule's size, shape, lipophilicity, and electronic properties, all of which play a role in its interaction with biological targets.
For example, in a series of pyrimidine-4-carboxamides, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group reduced lipophilicity and increased inhibitory activity tenfold. nih.gov This demonstrates the significant impact of even subtle changes in substituent structure. Similarly, in the development of the anticonvulsant drug tiagabine, a potent GABA uptake inhibitor, it was found that substituents in the "ortho" position of the aromatic rings of the 4,4-diaryl-3-butenyl moiety were crucial for high potency. nih.gov
The introduction of a 2-furyl substituent into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives conferred potent antioxidant and anticancer properties. mdpi.com In another study on morpholinopyrimidine derivatives, the presence of a 4-methoxyphenyl or a 4-fluorophenyl group was associated with significant anti-inflammatory activity. rsc.org These examples underscore the principle that the nature and position of substituents on the heterocyclic core are key determinants of biological activity.
The following table provides examples of how different substituents on heterocyclic scaffolds influence their bioactivity.
| Heterocyclic Scaffold | Substituent and Position | Resulting Biological Activity | Reference |
|---|---|---|---|
| Pyrimidine-4-carboxamide | (S)-3-hydroxypyrrolidine | 10-fold increase in inhibitory potency against NAPE-PLD. nih.gov | nih.gov |
| Nipecotic acid derivatives | "Ortho" substitution on diaryl moiety | Most potent examples of GABA uptake inhibitors. nih.gov | nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 2-Furyl substituent | Potent antioxidant and anticancer properties. mdpi.com | mdpi.com |
| Morpholinopyrimidine | 4-Methoxyphenyl or 4-fluorophenyl group | Significant anti-inflammatory activity. rsc.org | rsc.org |
| Pyrimido[4,5-d]pyrimidine | Aminoindane moiety | Remarkable efficacy against human coronavirus 229E. |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. For flexible molecules like this compound, which can adopt multiple conformations, identifying the specific "bioactive conformation" is a key aspect of SAR studies. Conformational analysis, often aided by computational modeling, helps to understand the spatial arrangement of atoms that is recognized by the target protein. nih.gov
Studies on conformationally diverse pyrimidine-embedded molecules have shown that both rigid and flexible conformations can be critical for the specific modulation of ligand-protein interactions. acs.org Rigid molecules, with a pre-organized orientation of crucial substituents, may exhibit high affinity and selectivity for a particular target. acs.org Conversely, flexible molecules can adapt their shape to bind to different targets. acs.org
In the context of GABA analogs, conformational restriction is a widely used strategy to enhance potency and selectivity. By locking the molecule into a specific, presumed bioactive conformation, it is possible to improve its fit within the binding site of the GABA transporter. For example, the conformational restriction of an N-methylphenethylamine group in a series of pyrimidine-4-carboxamides by replacing it with a more rigid (S)-3-phenylpiperidine ring increased inhibitory potency threefold. nih.gov
Computational studies, such as Principal Moment of Inertia (PMI) analysis, can be used to visualize the conformational diversity of a set of molecules. Such analyses have revealed that newly synthesized heterocyclic molecules can cover broader areas of chemical space with more spherical properties, similar to natural products, compared to known flat, rod-like bioactive pyrimidine compounds. nih.gov This suggests that exploring novel, three-dimensional scaffolds is a promising strategy for discovering new biological activities. nih.gov
Computational and Theoretical Investigations
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as a pyrimidine (B1678525) derivative, to the binding site of a target protein.
Research on pyrimidine analogs has extensively used molecular docking to identify and optimize potential inhibitors for various biological targets. For instance, studies on pyrimidine derivatives have targeted the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer development. semanticscholar.org Docking simulations using software like Autodock Vina have been employed to predict the binding energies and interactions of designed pyrimidine compounds within the EGFR kinase domain. semanticscholar.org These simulations have successfully identified compounds with strong binding affinities, often comparable to or better than standard inhibitors like Erlotinib, and have revealed key interactions, such as hydrogen bonds with critical amino acid residues like MET-769. semanticscholar.org
Similarly, docking studies have been crucial in developing pyrimidine derivatives as anticancer DNA inhibitors. benthamdirect.com Using platforms like Schrodinger's Maestro, researchers have docked newly designed compounds into the DNA structure to assess their binding capability, identifying molecules with significant binding scores that correlate with potential anticancer activity. benthamdirect.com Other targets for pyrimidine-based compounds explored through molecular docking include:
Janus Kinase 1 (JAK1): Docking studies have elucidated the binding interactions of pyrrolo[2,3-d]pyrimidin-4-amine derivatives with JAK1, a therapeutic target for rheumatoid arthritis. nih.gov
Dipeptidyl Peptidase-4 (DPP-IV): To develop antidiabetic agents, molecular docking has been used to verify the binding properties of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids within the DPP-4 active site, using the known inhibitor alogliptin (B1666894) as a reference. mdpi.com
Thymidylate Synthase (hTS): In the search for improved colorectal cancer therapies, docking has identified pyrido[2,3-d]pyrimidine (B1209978) derivatives that interact effectively with the catalytic sites of hTS. nih.gov
These studies highlight the power of molecular docking to rationalize the activity of known compounds and to guide the design of new, more potent pyrimidine-based inhibitors by predicting their interactions at an atomic level.
Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives
| Target Protein | Pyrimidine Scaffold | Software Used | Key Findings |
| Epidermal Growth Factor Receptor (EGFR) | Pyrimidine Analogues | Autodock Vina | Identified compounds with binding energies up to -8.8 kcal/mol, forming H-bonds with MET-769. semanticscholar.org |
| DNA | Pyrimidine Derivatives | Schrodinger's Maestro | Revealed compounds with high DNA binding capability based on significant dock scores. benthamdirect.com |
| Human Thymidylate Synthase (hTS) | Pyrido[2,3-d]pyrimidine | Not Specified | Identified four ligands with better docking scores and interactions than the standard drug, raltitrexed. nih.gov |
| Janus Kinase 1 (JAK1) | Pyrrolo[2,3-d]pyrimidin-4-amine | Not Specified | Performed to study binding interactions and select conformations for further simulations. nih.gov |
| Dipeptidyl Peptidase-4 (DPP-IV) | Dihydropyrimidine Phthalimide Hybrids | MOE | Compounds 10g, 10i, 10e, 10d, and 10b showed stronger in vitro inhibitory activity than the reference alogliptin. mdpi.com |
| BCR-ABL Tyrosine Kinase | Phenylaminopyrimidine Derivatives | PHASE | Developed a pharmacophore model that yielded a statistically significant 3D-QSAR model. nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for validating docking poses, assessing the stability of the ligand-protein complex, and understanding the conformational changes that may occur upon binding.
MD simulations have been applied to pyrimidine-based inhibitors to confirm the stability of their binding predicted by docking. For example, in the study of pyrido[2,3-d]pyrimidine derivatives as human thymidylate synthase (hTS) inhibitors, MD simulations were performed for an extensive duration of 1000 nanoseconds. nih.gov This long-timescale simulation helped to validate the efficacy of the designed molecules and confirmed that they stabilized the inactive conformation of the hTS protein, which is crucial for its inhibition. nih.gov
In another study targeting Janus Kinase 1 (JAK1), the binding conformations obtained from docking were used as the starting structures for MD simulations. nih.gov The analysis of the MD trajectory for the most active compound revealed stable hydrogen bond interactions with key residues such as Glu957 and Leu959, as well as water-mediated interactions, providing a deeper understanding of the binding mode. nih.gov Similarly, MD simulations were part of a multilayered virtual screening workflow to identify novel 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, demonstrating that certain amino acids made significant contributions to the binding strength. nih.gov
Table 2: Molecular Dynamics (MD) Simulation Studies on Pyrimidine-based Systems
| System Studied | Simulation Details | Key Insights |
| hTS protein with pyrido[2,3-d]pyrimidine derivatives | 1000 ns simulation | Validated the efficacy of designed molecules and confirmed stabilization of the inactive conformation of hTS. nih.gov |
| JAK1 with pyrrolo[2,3-d]pyrimidin-4-amine inhibitor | MD simulations based on docking poses | Showed stable H-bond interactions with key residues (Glu957, Leu959) and water-mediated H-bonds. nih.gov |
| HPPD with novel inhibitors | Part of a virtual screening workflow | Demonstrated that residues Phe381 and Phe424 made large contributions to binding strength. nih.gov |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and HOMO-LUMO), and the molecular electrostatic potential (MEP).
For pyrimidine and its derivatives, DFT calculations have been instrumental in understanding their fundamental electronic characteristics. Studies using the B3LYP functional with various basis sets (e.g., 6-31(d,p), 6-311++G(d,p)) have been performed to optimize the molecular structure and calculate key electronic parameters. africanjournalofbiomedicalresearch.comiiste.org These calculations reveal the distribution of electron density, which is critical for understanding how the molecule will interact with other species. africanjournalofbiomedicalresearch.com
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. iiste.org Theoretical studies on pyrimidine have shown how the positions of the nitrogen atoms influence these electronic properties. iiste.org
Furthermore, quantum chemical methods have been used to calculate the cross-sections for electron-impact ionization of pyrimidine, with results from Hartree-Fock methods showing good agreement with experimental data. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, as it visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. africanjournalofbiomedicalresearch.com
Table 3: Quantum Chemical Calculation Methods Applied to Pyrimidine Derivatives
| Method | Basis Set | Properties Calculated | Key Findings |
| Density Functional Theory (DFT), B3LYP | 6-311++G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, MEP, NBO analysis. africanjournalofbiomedicalresearch.com | Provided detailed insights into the structural, electrical, and vibrational characteristics of 5-(hydroxymethyl) pyrimidine. africanjournalofbiomedicalresearch.com |
| Density Functional Theory (DFT), B3LYP | 6-31(d, p) | Optimized structure, total energies, energy gaps, ionization potentials, dipole moment. iiste.org | Showed a decrease in energy gaps and improved electronic properties based on nitrogen atom positions. iiste.org |
| Hartree-Fock (H-F) and Outer Valence Green Function (OVGF) | cc-pVTZ | Electronic structure, binding energies for ionization cross-section calculations. nih.gov | Calculated ionization cross-sections were in good agreement with previous theoretical results. nih.gov |
| Density Functional Theory (DFT), B3LYP | 6−311G+(d,p) | Molecular geometry, MEP, frontier molecular orbitals, Fukui function. nih.gov | Confirmed the molecular structure of a sulfonamide-Schiff base and analyzed its reactivity. nih.gov |
In Silico Prediction of Biological Interactions
In silico tools play a vital role in modern drug discovery by predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) of drug candidates at an early stage. This helps in filtering out compounds that are likely to fail later in development due to poor bioavailability or toxicity issues.
For pyrimidine derivatives, various online platforms and software are used to predict their drug-likeness and biological activities. A common first step is to evaluate Lipinski's Rule of Five, which assesses whether a compound has properties that would make it a likely orally active drug in humans. nih.govmdpi.com
Several specialized tools are employed for more detailed predictions:
ADMET Screening: Tools like Schrodinger's QikProp module and the online server Swiss-ADME are used to predict a wide range of ADME properties, including gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes. semanticscholar.orgbenthamdirect.com For example, studies on pyrimidine analogues have predicted their potential to inhibit key metabolic enzymes like CYP1A2, CYP2D6, and CYP3A4. semanticscholar.org
Toxicity Prediction: Servers such as ProTox-II are used to predict the toxicity of compounds, providing information on potential hepatotoxicity, carcinogenicity, and cytotoxicity, as well as predicting the LD50 value and toxicity class. benthamdirect.comresearchgate.net
Biological Activity Prediction: Programs like PASS (Prediction of Activity Spectra for Substances) can screen compounds against a vast database of biological activities, predicting potential therapeutic effects such as enzyme inhibition or receptor antagonism. researchgate.netchemistry.kz Molinspiration is another tool used to predict bioactivity scores for targets like GPCR ligands, ion channel modulators, and kinase inhibitors. researchgate.netchemistry.kznih.gov
These in silico predictions are crucial for optimizing lead compounds, ensuring they possess favorable pharmacokinetic profiles alongside their desired biological activity. nih.gov
Table 4: In Silico Tools for Predicting Biological Interactions of Pyrimidine Compounds
| Tool/Platform | Predicted Properties | Example Application |
| Swiss-ADME | Pharmacokinetics, drug-likeness, medicinal chemistry friendliness. semanticscholar.org | Used to evaluate the ADME profile of pyrimidine analogues as potential EGFR inhibitors. semanticscholar.org |
| ProTox-II | Various toxicity endpoints (e.g., hepatotoxicity, carcinogenicity), LD50 value, toxicity class. benthamdirect.com | Used to determine the toxicity of newly designed pyrimidine derivatives targeting DNA. benthamdirect.com |
| Molinspiration | Bioactivity scores (GPCR ligand, ion channel modulator, kinase inhibitor, etc.), Lipinski's Rule of Five parameters. researchgate.net | Predicted significant biological activity for derivatives as possible enzyme inhibitors and GPCR ligands. researchgate.netchemistry.kz |
| PASS Online | Spectra of biological activities (e.g., antidiabetic, enzyme inhibition). chemistry.kz | Identified potential antidiabetic activity and peptidase inhibitory action for new compounds. chemistry.kz |
| QikProp (Schrödinger) | ADME properties. benthamdirect.com | Utilized for ADME prediction in a study on novel pyrimidine derivatives as anticancer agents. benthamdirect.com |
Virtual Screening Approaches for Analog Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When applied to a scaffold like pyrimidine, it can rapidly identify novel analogs with potentially improved properties. A key method within virtual screening is pharmacophore modeling.
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to screen databases for new molecules that fit the model. nih.gov
This approach has been successfully applied to pyrimidine derivatives. For example, a pharmacophore model for phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors was developed consisting of seven points: one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov This model was not only statistically significant but also showed excellent predictive power for external test set molecules, making it a valuable tool for designing new lead compounds. nih.gov
In another study, pharmacophore mapping was used to design novel pyrido[2,3-d]pyrimidine derivatives as inhibitors of human thymidylate synthase. nih.govtandfonline.com The process involved identifying the fundamental characteristics of the ligands that contribute to inhibitory activity. tandfonline.com The resulting pharmacophore model guided the design of a new library of 42 molecules, which were then further evaluated using docking and MD simulations. nih.gov This integrated workflow, from pharmacophore modeling and virtual screening to detailed simulation, provides a powerful strategy for the discovery and optimization of new analogs based on the 3-(Pyrimidin-4-yl)propanoic acid core structure. nih.gov
Future Directions and Research Perspectives
Rational Design of Novel Analogues with Enhanced Selectivity and Potency
The rational design of novel analogues of 3-(Pyrimidin-4-yl)propanoic acid is a critical step towards enhancing their therapeutic efficacy. This process involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets. By systematically modifying the chemical structure of the parent compound, researchers can aim to improve both its potency and its selectivity for the intended target, thereby minimizing off-target effects.
Future research in this area should focus on several key aspects. Firstly, the pyrimidine (B1678525) ring itself offers numerous opportunities for substitution. benthamdirect.comnih.gov The introduction of different functional groups at various positions on the ring can significantly influence the compound's biological activity. benthamdirect.comresearchgate.net For instance, the addition of halogen atoms or small alkyl groups could modulate the electronic properties and steric interactions of the molecule with its binding site. nih.gov
Secondly, modifications to the propanoic acid side chain could also lead to improved pharmacological properties. The length and branching of the alkyl chain, as well as the introduction of cyclic moieties, could be explored to optimize the compound's binding affinity and pharmacokinetic profile. acs.org
Computational modeling and structure-based drug design will be invaluable tools in this endeavor. nih.gov By simulating the binding of different analogues to the target protein, researchers can prioritize the synthesis of compounds with the highest predicted activity. This approach can save significant time and resources compared to traditional trial-and-error methods.
A key goal of these design efforts will be to enhance selectivity. For many kinase inhibitors, a common challenge is the high degree of conservation in the ATP-binding site across the kinome. acs.org By targeting less conserved regions or allosteric sites, it may be possible to develop analogues with a more focused activity profile. nih.gov
The following table summarizes potential modification strategies and their expected impact on the properties of this compound analogues.
| Modification Strategy | Rationale | Potential Impact |
| Substitution on the pyrimidine ring | To modulate electronic and steric properties for improved target binding. benthamdirect.comresearchgate.net | Enhanced potency and selectivity. |
| Alteration of the propanoic acid side chain | To optimize binding affinity and pharmacokinetic properties. acs.org | Improved bioavailability and in vivo efficacy. |
| Introduction of chiral centers | To explore stereospecific interactions with the target. | Increased potency and reduced off-target effects. |
| Bioisosteric replacement of the carboxylic acid | To improve metabolic stability and cell permeability. | Enhanced drug-like properties. |
Development of Prodrug Strategies for Improved Pharmacokinetics
The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. For compounds like this compound, the presence of a carboxylic acid group can present challenges, such as poor membrane permeability and rapid metabolism, which may limit oral bioavailability. researchgate.net Prodrug strategies offer a promising approach to overcome these limitations. nih.govnih.gov
A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical reactions. For carboxylic acid-containing drugs, a common prodrug approach is esterification. researchgate.net By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its ability to cross biological membranes and improve oral absorption. nih.gov
Future research should explore the synthesis and evaluation of various ester prodrugs of this compound. The choice of the ester promoiety is crucial and can be tailored to achieve specific pharmacokinetic goals. For example, simple alkyl esters can be used to increase lipophilicity, while more complex esters, such as those incorporating amino acids or polyethylene (B3416737) glycol (PEG) chains, can be designed to improve water solubility or target specific transporters. mdpi.com
The stability of the prodrug in the gastrointestinal tract and its rate of conversion to the active drug in the bloodstream are key parameters that need to be optimized. In vitro studies using simulated gastric and intestinal fluids, as well as in vivo pharmacokinetic studies in animal models, will be essential to evaluate the performance of different prodrug candidates.
The following table outlines potential prodrug strategies for this compound.
| Prodrug Approach | Promoieties | Expected Advantages |
| Esterification | Simple alkyls, amino acids, PEG | Improved oral absorption, enhanced solubility, targeted delivery. researchgate.netmdpi.com |
| Amidation | Amino acids, small peptides | Increased stability, potential for active transport. |
| Double ester prodrugs | Acyloxymethyl or related groups | Enhanced enzymatic activation. |
Exploration of Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. The rationale behind this approach is to target multiple signaling pathways simultaneously, thereby overcoming drug resistance and achieving synergistic effects. nih.gov For a new therapeutic agent like this compound, exploring its potential in combination with existing drugs is a logical and promising research direction.
Given that many pyrimidine derivatives exhibit anticancer properties by targeting key cellular processes like cell cycle progression and signal transduction, there is a strong basis for investigating combination therapies. nih.govekb.eg Future studies should aim to identify rational drug combinations that are likely to produce synergistic or additive effects.
For example, if this compound is found to inhibit a specific kinase, it could be combined with a standard-of-care chemotherapeutic agent that acts through a different mechanism, such as DNA damage. nih.gov This dual-pronged attack could be more effective at killing cancer cells and preventing the emergence of resistant clones.
Preclinical studies, including in vitro cell-based assays and in vivo animal models, will be crucial for evaluating the efficacy and safety of different drug combinations. These studies should be designed to assess not only the antitumor activity but also the potential for increased toxicity.
The following table provides examples of potential combination therapy strategies involving this compound.
| Combination Partner | Rationale | Potential Therapeutic Application |
| Standard Chemotherapy (e.g., 5-Fluorouracil) | Targeting different cellular pathways to enhance cytotoxicity. nih.gov | Solid tumors (e.g., colorectal, breast). nih.gov |
| Targeted Therapies (e.g., EGFR inhibitors) | Overcoming resistance mechanisms by inhibiting parallel signaling pathways. nih.gov | Non-small cell lung cancer and other cancers with specific mutations. |
| Immunotherapies (e.g., checkpoint inhibitors) | Modulating the tumor microenvironment to enhance the anti-tumor immune response. | Various cancers. |
Advancements in Scalable Synthetic Methodologies
The successful translation of a drug candidate from the laboratory to the clinic requires the development of a robust, efficient, and scalable synthetic process. For this compound and its analogues, future research must focus on developing synthetic routes that are not only high-yielding but also cost-effective and environmentally friendly.
While initial laboratory-scale syntheses may be suitable for producing small quantities of the compound for preclinical testing, these methods are often not practical for large-scale manufacturing. Therefore, there is a need to explore and optimize synthetic strategies that can be readily scaled up.
Recent advances in synthetic organic chemistry, such as multicomponent reactions and catalytic C-H functionalization, offer exciting possibilities for the efficient synthesis of highly functionalized pyrimidines. acs.orgacs.org These methods can reduce the number of synthetic steps, improve atom economy, and minimize the generation of waste.
Process chemistry research will be essential to identify and address any potential challenges associated with large-scale synthesis, such as purification, stability, and the control of impurities. The development of a well-defined and reproducible manufacturing process is a critical regulatory requirement for the clinical development of any new drug.
The following table highlights key areas for research in the development of scalable synthetic methodologies.
| Research Area | Objective | Potential Benefits |
| Route Scouting | To identify the most efficient and cost-effective synthetic pathway. nih.gov | Reduced manufacturing costs and increased accessibility. |
| Process Optimization | To maximize yield, purity, and reproducibility. | Consistent product quality and compliance with regulatory standards. |
| Green Chemistry | To minimize the environmental impact of the synthesis. acs.org | Sustainable manufacturing process. |
| Flow Chemistry | To enable continuous and automated production. | Improved safety, efficiency, and scalability. |
Investigation of New Therapeutic Applications
The pyrimidine scaffold is a versatile pharmacophore that is found in a wide range of biologically active molecules. nih.govnih.gov While the initial research on this compound may have focused on a specific therapeutic area, there is significant potential for this compound and its derivatives to be effective in treating other diseases.
Future research should therefore aim to explore new therapeutic applications for this chemical class. This can be achieved through a combination of approaches, including high-throughput screening against a diverse panel of biological targets and phenotypic screening in various disease models.
Given the broad spectrum of activities reported for pyrimidine derivatives, potential new therapeutic areas to investigate include:
Infectious diseases: Pyrimidine analogues have been successfully developed as antiviral, antibacterial, and antifungal agents. nih.gov
Inflammatory diseases: Some pyrimidine derivatives have shown anti-inflammatory properties. nih.gov
Neurological disorders: The central nervous system is another area where pyrimidine-based compounds have shown therapeutic potential. nih.gov
The identification of new therapeutic applications for this compound would not only expand its clinical potential but also provide new insights into the underlying mechanisms of different diseases.
The following table lists potential new therapeutic areas and the rationale for investigating this compound in these contexts.
| Therapeutic Area | Rationale | Potential Targets |
| Virology | Pyrimidine analogues are known to interfere with viral replication. nih.gov | Viral polymerases, proteases. |
| Bacteriology | Pyrimidine derivatives can inhibit essential bacterial enzymes. gsconlinepress.com | DNA gyrase, dihydrofolate reductase. |
| Neurology | Some pyrimidine-based compounds can modulate CNS targets. nih.gov | Kinases involved in neurodegeneration. acs.org |
| Inflammation | Pyrimidine derivatives have demonstrated anti-inflammatory effects. nih.gov | Cyclooxygenase (COX) enzymes, inflammatory kinases. |
Translational Research Considerations and Preclinical Development
The ultimate goal of any drug discovery program is to develop a safe and effective therapy for patients. The process of translating a promising lead compound from the laboratory to the clinic is a complex and highly regulated endeavor. For this compound and its analogues, a well-defined preclinical development plan will be essential for their successful advancement.
This plan should include a comprehensive series of studies designed to evaluate the compound's efficacy, safety, and pharmacokinetic profile in relevant preclinical models. These studies will provide the necessary data to support an Investigational New Drug (IND) application to regulatory authorities.
Key components of the preclinical development program include:
In vivo efficacy studies: To demonstrate the therapeutic effect of the compound in animal models of the target disease.
Pharmacology studies: To elucidate the mechanism of action of the compound and its effects on various physiological systems. uu.nl
Toxicology studies: To assess the safety of the compound and identify any potential adverse effects.
ADME studies: To characterize the absorption, distribution, metabolism, and excretion of the compound. azolifesciences.com
The development of biomarkers will also be a critical aspect of the translational research program. Biomarkers can be used to monitor the biological effects of the drug, predict patient response, and guide dose selection in clinical trials.
The following table outlines the key stages of preclinical development and the associated research activities.
| Preclinical Stage | Key Activities | Primary Objective |
| Lead Optimization | Synthesis and evaluation of analogues to improve potency, selectivity, and ADME properties. nih.gov | To identify a clinical candidate with the optimal balance of properties. |
| In Vivo Proof-of-Concept | Efficacy studies in animal models of disease. | To demonstrate the therapeutic potential of the clinical candidate. |
| Safety and Toxicology | GLP-compliant toxicology studies in at least two animal species. | To establish a safe starting dose for human clinical trials. |
| IND-Enabling Studies | Finalization of the manufacturing process, formulation development, and compilation of all preclinical data. | To obtain regulatory approval to initiate clinical trials. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing substituents on the pyrimidine ring of 3-(Pyrimidin-4-yl)propanoic acid to enhance solubility while preserving bioactivity?
- Methodological Answer : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce hydrophilic groups (e.g., hydroxyl or amino) at specific positions on the pyrimidine ring. Protecting groups like tert-butoxycarbonyl (Boc) can prevent undesired side reactions during functionalization. Post-synthesis, characterize intermediates via NMR and HPLC to confirm regioselectivity .
Q. What purification methods are optimal for isolating this compound from polar byproducts?
- Methodological Answer : Employ reverse-phase column chromatography with gradients of acetonitrile/water to separate the target compound from polar impurities. Recrystallization using ethanol/water mixtures can further enhance purity, with monitoring by TLC or LC-MS to validate removal of contaminants .
Q. How can researchers ensure the stability of this compound during storage and experimental handling?
- Methodological Answer : Store the compound in airtight, light-protected containers under inert gas (e.g., argon) at –20°C to minimize oxidation and photodegradation. Pre-experiment stability tests under varying pH and temperature conditions (e.g., via accelerated degradation studies) can inform handling protocols .
Advanced Research Questions
Q. What mechanisms underlie the photodegradation of this compound, and how can its photoproducts be analyzed?
- Methodological Answer : UV irradiation induces C4-N3 bond cleavage in the pyrimidine ring, generating reactive intermediates like ketenes, which hydrolyze to 3-(N-(iminomethyl)imino)propanoic acid. Use LC-MS/MS with deuterated internal standards to identify and quantify photoproducts. Time-resolved spectroscopy can track transient species .
Q. How do electronic properties of the pyrimidine ring influence interactions with biological targets such as histone demethylases?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions on the pyrimidine ring. Correlate these with inhibition assays (e.g., IC50 measurements against JMJD3/KDM6B) to identify critical electronic features. Site-directed mutagenesis of target enzymes can validate binding interactions .
Q. What metabolic pathways transform this compound derivatives in vivo, and how can these pathways be experimentally mapped?
- Methodological Answer : Administer isotopically labeled derivatives (e.g., ¹³C or ²H) to model organisms and analyze urine/metabolites via high-resolution mass spectrometry (HRMS). Key pathways include dehydroxylation, sulfation, and glucuronidation. Comparative studies with structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) can elucidate substituent-specific metabolic fates .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Conduct meta-analyses of assay conditions (e.g., buffer pH, cell lines, and enzyme isoforms) to identify variables affecting activity. Reproduce conflicting studies under standardized protocols, including positive/negative controls. Validate specificity using knockout models or competitive binding assays .
Methodological Focus
Q. Which analytical techniques are most effective for quantifying trace impurities in this compound samples?
- Answer : Use ultra-performance liquid chromatography coupled with charged aerosol detection (UPLC-CAD) for non-UV-active impurities. For structural elucidation, combine nuclear Overhauser effect spectroscopy (NOESY) with high-field NMR (≥600 MHz) to resolve stereochemical ambiguities .
Q. What experimental designs mitigate interference from metabolic byproducts when assessing the compound’s pharmacokinetics?
- Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish the parent compound from metabolites. Use in vitro hepatocyte models to pre-screen for major metabolic routes before in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
